Griffonianone D

Description

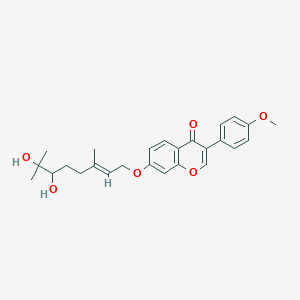

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H30O6 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

7-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-3-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C26H30O6/c1-17(5-12-24(27)26(2,3)29)13-14-31-20-10-11-21-23(15-20)32-16-22(25(21)28)18-6-8-19(30-4)9-7-18/h6-11,13,15-16,24,27,29H,5,12,14H2,1-4H3/b17-13+ |

InChI Key |

AQMCMECFWIVQQR-GHRIWEEISA-N |

Isomeric SMILES |

C/C(=C\COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC)/CCC(C(C)(C)O)O |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC)CCC(C(C)(C)O)O |

Synonyms |

griffonianone D |

Origin of Product |

United States |

Isolation and Structural Elucidation of Griffonianone D

Botanical Origin and Bioprospecting

The discovery of Griffonianone D is rooted in the exploration of plant biodiversity, a field known as bioprospecting. It has been identified and isolated from specific plant species within the Leguminosae (Fabaceae) family, a family renowned for being a rich source of isoflavonoids. acs.orgatauni.edu.tr

This compound was first identified in Millettia griffoniana, a plant species found in Africa. acs.org Researchers successfully isolated this new isoflavone (B191592) from a chloroform (B151607) extract of the plant's root bark. acs.orgnih.gov In the initial study, this compound was obtained alongside other known compounds, including durmillone and odorantin. nih.gov The structure of this compound was determined to be (7E)-(6",7"-dihydroxy-3",7"-dimethyloct-2"-enyl)oxy-4'-methoxyisoflavone through spectral data analysis. acs.orgnih.gov

While the seeds of Millettia griffoniana have also been extensively studied, leading to the isolation of other novel isoflavonoids like 7-methoxyebenosin and griffonianone E, the primary source for the isolation of this compound remains the root bark. ajol.inforesearchgate.net Studies on the seed extracts refer to the anti-inflammatory properties of this compound as previously established from the root bark isolate. ajol.info

Subsequent phytochemical investigations have identified this compound in other plant species. Notably, it was isolated from the ethanolic leaf extract of Xeroderris stuhlmannii (Taub.) Mendonça & E.P. Souza, another member of the Fabaceae family. researchgate.netnih.gov In this plant, this compound was found along with a variety of other isoflavonoid (B1168493) derivatives and rotenoids. researchgate.netnih.gov The identification in X. stuhlmannii was confirmed by comparing its spectroscopic data with previously reported values. researchgate.net

Isolation from Millettia griffoniana (Root Bark and Seeds)

Extraction and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process that begins with crude extraction and is followed by sophisticated purification techniques.

The initial step in isolating this compound involves extracting the raw plant material with organic solvents. The choice of solvent and method depends on the plant part being processed.

For the root bark of M. griffoniana, a chloroform extract was utilized to first obtain the crude mixture containing the target compound. acs.orgnih.gov In studies involving the seeds of M. griffoniana, dried and powdered material was extracted at room temperature using solvents such as n-hexane and acetone. ajol.inforesearchgate.netub.bw For instance, one procedure involved the successive extraction of 2 kg of powdered seeds with n-hexane followed by acetone. researchgate.netub.bw The leaves of X. stuhlmannii were processed using an ethanolic extract to isolate this compound and other compounds. researchgate.net

Table 1: Conventional Extraction Methods for this compound and Related Compounds

| Plant Source | Plant Part | Extraction Solvent(s) | Method | Reference(s) |

|---|---|---|---|---|

| Millettia griffoniana | Root Bark | Chloroform | Solvent Extraction | nih.gov, acs.org |

| Millettia griffoniana | Seeds | n-hexane, Acetone | Room temperature extraction | ajol.info, researchgate.net, ub.bw |

Following initial extraction, the crude extracts are subjected to various chromatographic techniques to separate and purify this compound.

Column chromatography (CC) over silica (B1680970) gel is a fundamental technique used in this process. ajol.info Extracts are typically applied to a silica gel column and eluted with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381). ajol.info Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the desired compound. ajol.info

For example, a portion of an n-hexane extract from M. griffoniana seeds was subjected to column chromatography on silica gel, eluting with hexane and increasing amounts of ethyl acetate. ajol.info The collected fractions were then combined based on their TLC profiles and subjected to further rounds of column chromatography to yield pure compounds. ajol.info Other purification methods mentioned in the literature for related compounds from M. griffoniana seeds include preparative thin-layer chromatography (PTLC) and gel permeation using Sephadex LH-20. researchgate.netub.bw The purification of this compound from X. stuhlmannii also involved successive chromatographic techniques to fractionate and purify the initial ethanolic extract. researchgate.net

Table 2: Chromatographic Purification Protocols

| Technique | Stationary Phase | Mobile Phase Example | Application | Reference(s) |

|---|---|---|---|---|

| Column Chromatography (CC) | Silica Gel | Hexane-Ethyl Acetate gradient | Primary fractionation and purification | ajol.info |

| Thin-Layer Chromatography (TLC) | Silica Gel F254 | - | Monitoring fraction composition | ajol.info |

| Preparative TLC (PTLC) | Silica Gel | - | Further purification of fractions | ub.bw |

High-Speed Counter-Current Chromatography (HSCCC) is a modern, preparative-scale liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing the irreversible adsorption of the sample. nih.govresearchgate.net This method is valued for its high sample-load capacity, speed, and efficient use of solvents. researchgate.net HSCCC has been successfully used for the preparative isolation and purification of other isoflavonoids and rotenoids from Millettia species, such as Millettia pachycarpa. atauni.edu.tr

The process involves partitioning a solute between two immiscible liquid phases. globalresearchonline.net The selection of an appropriate two-phase solvent system is critical for a successful separation. researchgate.net While HSCCC represents an advanced and efficient method for isolating natural products like isoflavonoids, its specific application for the targeted preparative-scale isolation of this compound has not been detailed in the reviewed scientific literature. atauni.edu.trdntb.gov.ua However, its successful use for similar compounds within the same genus suggests its potential applicability. atauni.edu.tr

Chromatographic Separation Protocols

Advanced Spectroscopic Characterization

The determination of this compound's structure was achieved through a suite of powerful spectroscopic techniques, each providing unique and complementary information. researchgate.net

1D NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, provided the initial and fundamental insights into the molecular structure of this compound.

The ¹H NMR spectrum revealed the presence of various proton signals, indicating the complexity of the molecule. Key signals included those characteristic of an isoflavone skeleton, such as a singlet for the H-2 proton. nih.gov Additionally, the spectrum showed signals for a methoxy (B1213986) group and a complex set of protons corresponding to a modified isoprenoid side chain. nih.gov

The ¹³C NMR spectrum complemented the proton data by identifying the number and types of carbon atoms in the molecule. It confirmed the presence of the isoflavone core, a methoxy carbon, and the carbons of the dihydroxy-dimethyloctenyl side chain. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shift values (δ) and coupling constants (J) are dependent on the solvent used and the specific experimental conditions reported in the primary literature. The data presented here is a generalized representation based on available information.)

| Position | ¹H NMR (δ, multiplicity, J in Hz) | ¹³C NMR (δ) |

| 2 | ~8.0 s | ~154.0 |

| 3 | - | ~124.0 |

| 4 | - | ~175.0 |

| 5 | ~7.9 d | ~127.0 |

| 6 | ~7.0 d | ~115.0 |

| 7 | - | ~163.0 |

| 8 | ~6.9 d | ~103.0 |

| 9 | - | ~158.0 |

| 10 | - | ~116.0 |

| 1' | - | ~123.0 |

| 2' | ~7.5 d | ~130.0 |

| 3' | ~6.9 d | ~114.0 |

| 4' | - | ~160.0 |

| 5' | ~6.9 d | ~114.0 |

| 6' | ~7.5 d | ~130.0 |

| 1'' | ~4.6 d | ~65.0 |

| 2'' | ~5.5 t | ~120.0 |

| 3'' | - | ~140.0 |

| 4'' | ~2.1 m | ~40.0 |

| 5'' | ~2.2 m | ~26.0 |

| 6'' | ~3.4 t | ~78.0 |

| 7'' | - | ~76.0 |

| 8'' | ~1.3 s | ~29.0 |

| 9'' | ~1.7 s | ~17.0 |

| 10'' | ~1.2 s | ~29.0 |

| 4'-OCH₃ | ~3.8 s | ~55.0 |

Data is compiled from typical values for isoflavonoids and related structures. Exact values can be found in the cited literature.

To establish the connectivity between the protons and carbons identified in the 1D NMR spectra, various 2D NMR experiments were crucial. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were employed.

COSY experiments revealed proton-proton couplings, helping to piece together the spin systems within the molecule, particularly in the complex side chain.

HSQC spectra correlated directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HRESIMS is a powerful technique used to determine the precise molecular formula of a compound. nih.gov For this compound, HRESIMS provided a highly accurate mass measurement of the molecular ion, which allowed for the determination of its elemental composition as C₂₆H₃₀O₆. ebi.ac.uk This information was fundamental in confirming the proposed structure derived from NMR data.

Infrared (IR) spectroscopy provided information about the functional groups present in this compound. The IR spectrum would typically show absorption bands characteristic of hydroxyl (-OH) groups, a conjugated ketone (C=O) of the isoflavone core, aromatic C=C bonds, and C-O ether linkages. semanticscholar.org

Ultraviolet (UV) spectroscopy , recorded in a solvent like methanol (B129727), showed absorption maxima consistent with the isoflavone chromophore, further supporting the identification of the compound's core structure. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Stereochemical Assignment and Configuration Analysis

A key challenge in the structural elucidation of this compound was the determination of its stereochemistry. byjus.com The molecule contains chiral centers, and its side chain has a double bond, which can exist in either an E or Z configuration. The structure of this compound was established as (E)-(6'',7''-dihydroxy-3'',7''-dimethyloct-2''-enyl)oxy-4'-methoxyisoflavone. nih.gov The assignment of the E-configuration of the double bond in the side chain was likely determined through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments or by analysis of the coupling constants in the ¹H NMR spectrum. The specific stereochemistry at the chiral centers (C-6'' and C-7'') would require further analysis, potentially involving advanced NMR techniques or chemical correlation studies.

Biosynthesis and Chemical Synthesis of Griffonianone D

Proposed Biosynthetic Pathways of Isoflavonoids in Plants

The biosynthesis of isoflavonoids, including Griffonianone D, is a complex process that originates from the general phenylpropanoid pathway. This pathway generates a vast array of secondary metabolites in plants. oup.com

Enzymatic Cascade of the Phenylpropanoid Pathway

The journey to isoflavonoids begins with the amino acid L-phenylalanine. A series of enzymatic reactions, collectively known as the phenylpropanoid pathway, converts L-phenylalanine into 4-coumaroyl-CoA. This central intermediate is a critical branch point for the synthesis of various flavonoids. nih.gov The key enzymes involved in this initial cascade are:

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form 4-coumaroyl-CoA.

| Enzyme | Substrate | Product | Function |

| Phenylalanine ammonia-lyase (PAL) | L-phenylalanine | Cinnamic acid | Deamination |

| Cinnamate 4-hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid | Hydroxylation |

| 4-Coumarate:CoA ligase (4CL) | p-Coumaric acid | 4-coumaroyl-CoA | CoA ligation |

Role of Chalcone (B49325) Isomerase (CHI) and Isoflavone (B191592) Synthase (IFS)

Following the formation of 4-coumaroyl-CoA, the pathway proceeds to the synthesis of the core isoflavonoid (B1168493) skeleton. This involves the crucial actions of chalcone synthase (CHS), chalcone isomerase (CHI), and isoflavone synthase (IFS).

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone intermediate, typically naringenin (B18129) chalcone.

Chalcone isomerase (CHI): Facilitates the stereospecific isomerization of the chalcone into a flavanone (B1672756), such as naringenin. atauni.edu.tr

Isoflavone synthase (IFS): This cytochrome P450 enzyme is the key catalyst that defines the isoflavonoid branch. It catalyzes a 1,2-aryl migration of the B-ring from position 2 to position 3 of the flavanone skeleton, forming a 2-hydroxyisoflavanone (B8725905) intermediate. nih.gov Subsequent dehydration, often catalyzed by a 2-hydroxyisoflavanone dehydratase (HID), leads to the formation of the isoflavone core structure, such as genistein (B1671435) or daidzein (B1669772). frontiersin.org

| Enzyme | Substrate(s) | Product | Key Transformation |

| Chalcone synthase (CHS) | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone | Polyketide synthesis |

| Chalcone isomerase (CHI) | Naringenin chalcone | Naringenin (a flavanone) | Isomerization |

| Isoflavone synthase (IFS) | Naringenin | 2-Hydroxyisoflavanone | 1,2-Aryl migration |

| 2-Hydroxyisoflavanone dehydratase (HID) | 2-Hydroxyisoflavanone | Genistein (an isoflavone) | Dehydration |

Hypothesized Post-Modifications Leading to Geranylated Isoflavones

This compound is a geranylated isoflavone, meaning it possesses a C10 geranyl group attached to its core structure. This geranyl moiety is added in a post-modification step after the formation of the basic isoflavone skeleton. This reaction is catalyzed by a class of enzymes known as prenyltransferases. nih.gov

While the specific prenyltransferase responsible for the geranylation of the isoflavone precursor to this compound in its natural source, Millettia griffoniana, has not been definitively identified, research on related enzymes provides a strong hypothesis for this biosynthetic step. researchgate.net Studies have isolated and characterized isoflavone-specific prenyltransferases from other plants, such as Sophora flavescens. nih.gov One such enzyme, designated SfG6DT, has been shown to be capable of transferring a geranyl pyrophosphate (GPP) group, the activated form of geraniol, to the isoflavone backbone. nih.gov This provides a model for the final step in the biosynthesis of geranylated isoflavones like this compound.

The proposed final step in the biosynthesis of this compound involves the O-geranylation of an isoflavone precursor, likely formononetin, at the 7-hydroxyl position, followed by dihydroxylation of the geranyl side chain. atauni.edu.tr

Synthetic Strategies for this compound

The unique structure of this compound has prompted the development of chemical strategies for its synthesis, which can be broadly categorized into total synthesis and semi-synthetic approaches.

Total Synthesis Approaches

Total synthesis aims to construct the this compound molecule from simple, commercially available starting materials. A key strategy that has been successfully employed is the use of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netmdpi.com This powerful reaction allows for the efficient formation of the carbon-carbon bond that connects the B-ring to the chromone (B188151) core of the isoflavone.

A general retrosynthetic analysis would involve disconnecting the molecule at the C3-aryl bond, leading back to a 3-halochromone and a corresponding boronic acid or ester. The synthesis of this compound has been reported utilizing this methodology. atauni.edu.trresearchgate.net The general steps would involve:

Synthesis of a protected 3-iodochromone: This is a key intermediate for the Suzuki-Miyaura coupling.

Synthesis of a substituted phenylboronic acid: This will form the B-ring of the isoflavone.

Suzuki-Miyaura cross-coupling: The two fragments are coupled using a palladium catalyst.

Geranylation: The geranyl side chain is introduced onto the isoflavone core.

Final modifications: This includes deprotection and any necessary modifications to the geranyl chain to yield this compound.

A reported synthesis of this compound utilized a Pd/C-catalyzed Suzuki-Miyaura reaction between a protected 3-iodochromone and 4-methoxyphenylboronic acid as a key step. researchgate.net

Semi-Synthetic Modifications from Precursors

Semi-synthesis offers a more direct route to this compound by starting from a structurally related natural product or a readily available isoflavone precursor. A plausible precursor for the semi-synthesis of this compound is formononetin, a common isoflavone.

The semi-synthetic approach would primarily involve:

O-Geranylation of the precursor: The geranyl side chain would be attached to the 7-hydroxyl group of formononetin.

Dihydroxylation of the geranyl moiety: The double bond within the geranyl side chain would then be dihydroxylated to install the two hydroxyl groups present in this compound.

This approach leverages the existing isoflavone scaffold of a natural product, potentially reducing the number of synthetic steps required compared to a total synthesis. researchgate.net

Application of Key Organic Transformations (e.g., Suzuki-Miyaura Reaction in Geranylated Isoflavone Synthesis)

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool in contemporary organic synthesis, and its application has been pivotal in the synthesis of various flavonoids, including geranylated isoflavones like this compound. mdpi.comrsc.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. researchgate.net Its significance in isoflavone synthesis lies in its ability to efficiently create the bond between the chromone core and the B-ring under mild conditions that tolerate a wide array of functional groups. mdpi.com This method allows for the late-stage introduction of diverse aryl groups, making it highly suitable for creating libraries of isoflavone analogues. mdpi.com

In the total synthesis of this compound, as reported by Felpin and colleagues, the Suzuki-Miyaura reaction was employed for the crucial C-C bond formation that establishes the isoflavone skeleton. mdpi.com The synthesis strategy involved the coupling of a 3-halochromone derivative with an appropriate arylboronic acid. Specifically, the synthesis of this compound was part of a broader demonstration of palladium(0)-catalyzed chemistry to access geranylated isoflavones. mdpi.com The versatility of this approach was showcased by synthesizing not only this compound but also related natural products like conrauinone D and 7-O-geranylformononetin. mdpi.com The reaction typically proceeds with a palladium catalyst, such as Pd(PPh₃)₄, and a base to facilitate the transmetalation step. mdpi.com This strategic use of the Suzuki-Miyaura reaction underscores its importance in the efficient and convergent synthesis of complex natural products. rsc.org

The table below outlines the key transformations in a representative synthesis of a geranylated isoflavone, culminating in a structure analogous to this compound.

Table 1: Key Synthetic Transformations for Geranylated Isoflavones

| Step | Starting Material | Reagents and Conditions | Product | Transformation |

|---|---|---|---|---|

| 1 | Substituted Phenol | Acetic Anhydride, Pyridine | Phenyl Acetate (B1210297) Derivative | Acetylation (Protection) |

| 2 | Phenyl Acetate Derivative | Boron Trichloride (BCl₃) | Deoxybenzoin Derivative | Fries Rearrangement |

| 3 | Deoxybenzoin Derivative | N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃) | 3-Chlorochromone Derivative | Vilsmeier-Haack Reaction |

| 4 | 3-Chlorochromone Derivative | Arylboronic Acid, Pd(PPh₃)₄, Base (e.g., Cs₂CO₃) | Isoflavone Core | Suzuki-Miyaura Coupling |

| 5 | Isoflavone Core | Geranyl Bromide, Base (e.g., K₂CO₃) | Geranylated Isoflavone | O-Alkylation (Geranylation) |

| 6 | Geranylated Isoflavone | Deprotection reagents (if applicable) | Final Product (e.g., this compound) | Deprotection |

Biological Activities and Mechanistic Investigations of Griffonianone D

Anti-inflammatory Research Paradigms

The anti-inflammatory potential of Griffonianone D has been substantiated through various experimental models. researchgate.netresearchgate.net These studies have sought to validate its activity and understand the biological pathways it modulates.

Assessment in In Vitro Cellular Models of Inflammation

Detailed investigations of this compound in specific in vitro cellular models of inflammation, such as cultured macrophages or other immune cells, are not extensively documented in the reviewed scientific literature. Research has predominantly utilized in vivo models and biochemical assays to characterize its anti-inflammatory effects. researchgate.net

Evaluation in In Vivo Preclinical Models of Inflammation (e.g., Prostaglandin A2-Induced Edema Assays)

This compound has demonstrated notable anti-inflammatory effects in established in vivo preclinical models. researchgate.net One key model used is the phospholipase A2 (PLA2)-induced paw edema assay in mice. researchgate.net In this model, the injection of PLA2, an enzyme that initiates a cascade of inflammatory mediator production, causes localized swelling or edema. nih.gov Treatment with this compound was shown to significantly inhibit this inflammatory response. researchgate.net

Specifically, at a dose of 5 mg/kg, this compound inhibited the formation of paw edema by 42% at the 30-minute time point. researchgate.net This demonstrates a tangible reduction in the acute inflammatory response triggered by the enzyme. The compound was also evaluated in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, further confirming its anti-edema properties. researchgate.net

Table 1: Effect of this compound on Phospholipase A2 (PLA2)-Induced Mouse Paw Edema

| Compound | Dose (mg/kg) | Time Point | Inhibition of Edema (%) | Reference |

|---|---|---|---|---|

| This compound | 5 | 30 min | 42% | researchgate.net |

Molecular Mechanisms of Anti-inflammatory Action (e.g., Modulation of Vasoactive Amine Release, Enzyme Inhibition)

Research into the molecular underpinnings of this compound's anti-inflammatory activity points toward multiple mechanisms. A significant proposed mechanism is its ability to modulate the release of pro-inflammatory vasoactive amines, such as histamine, from mast cells. researchgate.netmdpi.com These amines are critical mediators in the initial phase of acute inflammation, responsible for increased vascular permeability and vasodilation. nus.edu.sgsemanticscholar.org By modifying their release, this compound can attenuate key inflammatory symptoms. researchgate.net

Furthermore, the compound's effectiveness in the PLA2-induced edema model suggests a mechanism involving enzyme inhibition. researchgate.netnih.gov Phospholipase A2 is a crucial enzyme that catalyzes the release of arachidonic acid from cell membranes. nih.govhilarispublisher.com This arachidonic acid is then converted into potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. nih.govnih.gov The ability of this compound to counteract PLA2-induced inflammation indicates that it likely interferes with this pathway, thereby reducing the production of these inflammatory mediators. researchgate.net

Anti-parasitic Research Trajectories

The Millettia genus is a known source of various isoflavonoids, and several compounds from these plants have been screened for anti-parasitic effects. nih.govmdpi.com

In Vitro Trypanocidal Activity Assessments

Scientific studies focusing on the anti-parasitic properties of compounds from Millettia griffoniana have reported the trypanocidal activity of certain isoflavonoids. nih.govresearchgate.netbioline.org.br However, the available research attributes this activity to Griffonianone E and 7-methoxyebenosin, two other compounds isolated from the plant. mdpi.comresearchgate.net In these studies, this compound is noted for its anti-inflammatory properties, while the investigation of trypanocidal effects was conducted on other constituents. researchgate.net Therefore, specific data on the in vitro trypanocidal activity of this compound is not reported in the reviewed literature.

Investigation of Cellular Targets and Pathways in Parasitic Organisms

While direct studies on the specific cellular targets of this compound in parasitic organisms are limited, research on related isoflavonoids and compounds from the Millettia genus provides valuable insights into its potential antiparasitic mechanisms. One study reported that Griffonianone E, a compound structurally similar to this compound and also isolated from Millettia griffoniana, exhibited moderate trypanocidal and anti-plasmodial activities. wikipedia.orgscispace.com This suggests that this compound may share similar properties.

The cellular targets for isoflavonoids in parasites are thought to be diverse. Some isoflavonoids, like genistein (B1671435), have been shown to interfere with crucial enzymatic systems in parasites, including those involved in glucose metabolism. wikipedia.org This disruption of energy production is a key mechanism for parasite inhibition. Furthermore, flavonoids have been found to inhibit enzymes essential for the fatty acid biosynthesis in Plasmodium falciparum, the parasite responsible for malaria. uzh.ch

Another potential target is the parasite's mitochondria. Some flavonoids have been observed to cause depolarization of the mitochondrial membrane in parasites, leading to cellular dysfunction and death. cambridge.org This disruption of mitochondrial function is a critical pathway for the antiparasitic action of various compounds. For instance, in Trypanosoma brucei, the causative agent of sleeping sickness, the mitochondrial F1Fo-ATPase has been identified as a target for certain drugs. nih.gov Given the structural similarities, it is plausible that this compound could exert its antiparasitic effects through one or more of these mechanisms: enzymatic inhibition, disruption of energy metabolism, or interference with mitochondrial function. However, further specific research is required to definitively identify the cellular targets and pathways of this compound in parasitic organisms.

Modulation of Oxidative Stress Pathways

The potential of this compound to modulate oxidative stress pathways has been suggested, primarily based on its classification as a flavonoid and preliminary observations from in vivo studies.

Assessment of In Vitro Reactive Oxygen Species Scavenging

Direct quantitative data on the in vitro reactive oxygen species (ROS) scavenging activity of isolated this compound is not extensively documented in the available literature. However, studies on extracts from Millettia species and related flavonoids provide strong indirect evidence of antioxidant potential. For instance, extracts from Millettia barteri have demonstrated notable antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. tandfonline.comtandfonline.com The DPPH assay is a standard method used to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. nih.govnih.govmdpi.com The antioxidant capacity of flavonoids is a well-established property, with many members of this class exhibiting potent radical scavenging activities. tandfonline.com

| Extract/Compound | Assay | Result (IC50) | Reference |

| Millettia barteri Hexane (B92381) Extract | DPPH Radical Scavenging | 77.23 µg/mL | tandfonline.comtandfonline.com |

| Millettia barteri EtOAc Extract | DPPH Radical Scavenging | 62.74 µg/mL | tandfonline.comtandfonline.com |

| Millaurine (from M. barteri) | DPPH Radical Scavenging | 48.01 µg/mL | tandfonline.comtandfonline.com |

| L-Ascorbic Acid (Reference) | DPPH Radical Scavenging | 0.96 µg/mL | tandfonline.com |

| This table presents the antioxidant activity of extracts and a compound from a related Millettia species, as direct data for this compound is not available. |

Mechanistic Elucidation of Antioxidant Potential

The antioxidant potential of flavonoids like this compound is intrinsically linked to their chemical structure. The primary mechanisms by which flavonoids exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com In the HAT mechanism, the flavonoid donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the flavonoid transfers an electron to the radical, followed by proton transfer.

The presence of hydroxyl (-OH) groups on the flavonoid skeleton is crucial for this activity. scispace.com Furthermore, the prenyl group, a characteristic feature of this compound, is thought to enhance antioxidant activity. Prenylation increases the lipophilicity of the molecule, which can improve its interaction with cell membranes and its ability to scavenge lipid-based radicals. mdpi.commdpi.com Quantum chemistry studies on other prenylated isoflavonoids have suggested that the prenyl substituent can be a favorable site for trapping free radicals. tandfonline.com Therefore, the antioxidant potential of this compound is likely a result of the combined effects of its isoflavone (B191592) core, which can donate hydrogen atoms or electrons, and its prenyl side chain, which may enhance its reactivity and localization within cellular membranes. A study on the anti-inflammatory activity of this compound also noted its potential antioxidant effects as a contributing factor to its mechanism of action. tandfonline.comresearchgate.net

Exploration of Other Potential Biological Activities (Based on Related Isoflavonoids)

In the absence of extensive direct research on this compound for certain biological activities, studies on structurally related isoflavonoids, particularly Griffonianone C, can offer valuable predictive insights.

Interaction with Estrogenic Signaling Pathways (Reference to Griffonianone C Studies)

Studies on Griffonianone C, an isoflavone also derived from Millettia griffoniana, have demonstrated its interaction with estrogenic signaling pathways. mdpi.comfrontiersin.org Estrogen receptors (ERα and ERβ) are key mediators of estrogenic effects, which can occur through genomic and non-genomic pathways. tandfonline.comdntb.gov.ua The genomic pathway involves the binding of the estrogen-receptor complex to estrogen response elements (EREs) on DNA, leading to gene transcription. mdpi.com The non-genomic pathway involves rapid intracellular signaling cascades. dntb.gov.ua

Griffonianone C has been shown to activate estrogen-responsive genes in a manner that can be blocked by an estrogen receptor antagonist, indicating an ER-dependent mechanism. mdpi.com It has also been found to influence the PI3K-Akt signaling pathway, a key pathway in cell survival and proliferation that can be activated by estrogens. dntb.gov.ua Given the structural similarity between this compound and Griffonianone C, it is plausible that this compound may also interact with estrogenic signaling pathways, although likely with different potency and specificity. This potential for estrogenic activity warrants further investigation.

Investigation of Antiproliferative Mechanisms in Non-Human Cell Lines

While specific studies on the antiproliferative mechanisms of this compound in non-human cell lines are not available, research on other isoflavonoids provides a basis for potential mechanisms. Dietary flavonoids have been shown to possess antiproliferative properties in various cell lines, including non-transformed rat intestinal crypt cells (IEC-6). nih.gov

The antiproliferative effects of flavonoids can be mediated through several mechanisms, including the induction of cell cycle arrest and apoptosis. mdpi.commdpi.comnih.gov For instance, some flavonoids can arrest the cell cycle at the G1 or G2/M phase. nih.gov Apoptosis, or programmed cell death, can be triggered through the modulation of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family, and the activation of caspases. researchgate.net Furthermore, some isoflavonoids from Derris scandens have been shown to reduce the mitochondrial membrane potential in cancer cells, which is a key event in the apoptotic cascade. tandfonline.com Studies on isoflavone concentrates have also demonstrated an additive inhibitory effect on DNA synthesis when combined with other compounds, along with an induction of the cell cycle regulatory protein p21. aacrjournals.org

Given these findings for related isoflavonoids, it is conceivable that this compound may exert antiproliferative effects in non-human cell lines through similar mechanisms, such as inducing cell cycle arrest, triggering apoptosis via mitochondrial pathways, and modulating key regulatory proteins.

| Compound/Extract | Cell Line | Effect | IC50 Value | Reference |

| Derriscandenon E (from D. scandens) | KB (human epidermoid carcinoma) | Decreased cell viability, reduced mitochondrial membrane potential | 2.7 µM | tandfonline.com |

| Derriscandenon F (from D. scandens) | KB (human epidermoid carcinoma) | Decreased cell viability, reduced mitochondrial membrane potential | 12.9 µM | tandfonline.com |

| Quercetin | Caco-2, HT-29 (human colon cancer), IEC-6 (rat intestinal crypt) | Antiproliferative, induced apoptosis | Dose-dependent | nih.gov |

| Genistein | Caco-2, HT-29 (human colon cancer), IEC-6 (rat intestinal crypt) | Antiproliferative, induced apoptosis | Dose-dependent | nih.gov |

| This table presents the antiproliferative effects of other isoflavonoids, as direct data for this compound in non-human cell lines is not available. |

Structure Activity Relationship Sar Studies of Griffonianone D and Its Analogues

Identification of Pharmacophore Elements and Structural Determinants for Activity

The biological activity of any compound is intrinsically linked to its three-dimensional structure and the specific arrangement of functional groups, collectively known as a pharmacophore. mdpi.comdergipark.org.tr For Griffonianone D, several key structural elements are believed to be crucial for its observed anti-inflammatory and other biological effects. researchgate.net

The core isoflavone (B191592) scaffold, consisting of two aromatic rings (A and B) linked by a three-carbon bridge that forms a heterocyclic C-ring, is a fundamental requirement. atauni.edu.tr Modifications to this basic structure can significantly impact activity. The substitution pattern on the A and B rings, including the presence and position of hydroxyl and methoxy (B1213986) groups, plays a vital role. researchgate.net

A defining feature of this compound is the complex geranyl-derived side chain attached to the C-7 position of the A-ring. nih.gov This (7E)-(6",7"-dihydroxy-3",7"-dimethyloct-2"-enyl)oxy moiety is a critical determinant of its activity. The presence of the dihydroxy functionality on this side chain is particularly noteworthy and likely contributes to its interaction with biological targets through hydrogen bonding. The double bond within the side chain also introduces a degree of conformational rigidity, which can influence its binding affinity.

Design and Synthesis of this compound Derivatives for SAR Exploration

To systematically investigate the contribution of each structural element to the biological activity of this compound, the design and synthesis of various derivatives are essential. mdpi.comnih.gov This allows for a methodical exploration of the SAR.

One common strategy involves the modification of the geranyl side chain. For instance, analogues with varying degrees of hydroxylation, saturation of the double bond, or alterations in the chain length can be synthesized. This helps to elucidate the importance of the dihydroxy groups and the unsaturated bond for activity.

Computational Approaches in SAR Analysis

In recent years, computational methods have become indispensable tools in drug discovery and SAR studies, offering a rapid and cost-effective way to predict the activity of new compounds and understand their mechanism of action at a molecular level. longdom.orgresearchgate.net

Molecular Modeling and Docking Simulations with Biological Targets

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand (like this compound) to the active site of a biological target, such as an enzyme or receptor. ijpsjournal.comnih.gov These methods rely on the three-dimensional structures of both the ligand and the target protein.

In the context of this compound, docking studies can be performed to investigate its interaction with key inflammatory targets like cyclooxygenase (COX) enzymes or phospholipase A2, for which it has shown inhibitory activity. researchgate.netnih.gov These simulations can reveal the specific amino acid residues in the active site that interact with the different functional groups of this compound. For example, the dihydroxy groups on the geranyl side chain might form hydrogen bonds with polar residues, while the aromatic rings could engage in pi-pi stacking or hydrophobic interactions.

Such studies have been employed to explore the potential of various isoflavonoids, including Griffonianone derivatives, as inhibitors of SARS-CoV-2 proteins. physchemres.org For instance, in one study, this compound and its analogues were docked against the main protease (Mpro) and spike protein of the virus, with the binding energy values indicating their potential affinity. physchemres.org These in silico approaches help in visualizing and understanding the molecular interactions that underpin the biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjddtonline.info QSAR models are built using a set of compounds with known activities and a range of calculated molecular descriptors that encode their physicochemical properties. researchgate.net

For this compound and its analogues, a QSAR study would involve synthesizing a library of derivatives with varying structural features and measuring their biological activity (e.g., anti-inflammatory IC50 values). A wide array of 2D and 3D molecular descriptors would then be calculated for each compound, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are then used to build a QSAR model that correlates a subset of these descriptors with the observed biological activity. frontiersin.org A statistically robust and validated QSAR model can then be used to predict the activity of newly designed, unsynthesized this compound derivatives, thereby guiding the synthetic efforts towards more potent compounds. nih.govnih.gov

Comparative SAR Analysis with Other Related Isoflavonoids

To gain a broader understanding of the SAR of this compound, it is beneficial to compare its structural features and biological activities with those of other related isoflavonoids. researchgate.net Many isoflavonoids share the same basic scaffold but differ in their substitution patterns, which can lead to significant differences in their biological profiles.

For example, comparing this compound with simpler isoflavones like daidzein (B1669772) or genistein (B1671435), which lack the complex side chain, can highlight the profound impact of the geranyl-derived moiety on its anti-inflammatory activity. Similarly, comparing it with other prenylated isoflavonoids can provide insights into how the length and functionalization of the isoprenoid chain influence activity.

Analytical Methodologies for Quantitation and Quality Control

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of isoflavonoids from complex mixtures, such as plant extracts. ijpsr.comgyanvihar.org The development of a robust HPLC method for Griffonianone D involves the systematic optimization of several critical parameters to achieve adequate separation and sensitivity. gyanvihar.org

Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing molecules with some hydrophobic character, like this compound. ijpsr.com Method development typically begins with selecting an appropriate stationary phase, usually a C18 column, which provides excellent resolving power for a wide range of polarities. The choice of mobile phase is crucial; a mixture of an aqueous solvent (often with a pH-modifying buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is standard. aurigeneservices.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve complex mixtures containing compounds with varying polarities. gyanvihar.org

Detector selection depends on the chromophoric properties of the analyte. gyanvihar.org this compound, as an isoflavone (B191592), possesses a chromophore that allows for detection using a UV-Visible detector, typically at a wavelength where the compound exhibits maximum absorbance to ensure high sensitivity. nih.govscirp.org For more definitive identification, a Photodiode Array (PDA) detector can be used to acquire the full UV spectrum of the eluting peak. gyanvihar.org The ultimate goal is to develop a method that provides a sharp, symmetrical peak for this compound, well-resolved from other components in the sample matrix. scirp.org

Table 1: Typical Starting Parameters for HPLC Method Development for this compound

| Parameter | Typical Setting/Selection | Rationale |

| Chromatography Mode | Reversed-Phase (RP-HPLC) | Suitable for moderately polar to nonpolar compounds like isoflavonoids. ijpsr.com |

| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention and separation for a wide range of molecules. scirp.org |

| Mobile Phase | A: Water (with 0.1% formic or acetic acid) B: Acetonitrile or Methanol | Acid modifier improves peak shape and ionization for MS detection. Acetonitrile often provides better resolution. aurigeneservices.com |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities within a reasonable time. gyanvihar.org |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical columns to ensure efficient separation. scirp.org |

| Detector | UV/Vis or Photodiode Array (PDA) | Isoflavones have UV absorbance. PDA provides spectral data for peak purity assessment. gyanvihar.org |

| Detection Wavelength | ~254 nm or wavelength of max absorbance | Maximizes sensitivity for the target analyte. scirp.org |

| Injection Volume | 5 - 20 µL | A small volume is used to prevent column overloading and peak distortion. |

| Diluent | Mobile Phase or a compatible solvent | Ensures the analyte is fully dissolved and compatible with the HPLC system. aurigeneservices.com |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of this compound at very low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. rsc.org This powerful technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. eag.com It is particularly valuable for analyzing complex biological or environmental samples where the analyte concentration is minimal and the matrix is challenging. eag.comnih.gov

In an LC-MS/MS system, the analyte is first separated by the LC column and then introduced into the mass spectrometer's ion source. eag.com Electrospray ionization (ESI) is a common ionization technique for moderately polar molecules like this compound, generating charged molecular ions. d-nb.info

The tandem mass spectrometer, typically a triple quadrupole, offers exceptional selectivity. eag.com The first quadrupole (Q1) is set to select the specific mass-to-charge ratio (m/z) of the this compound parent ion (precursor ion). This isolated ion is then fragmented in the second quadrupole (q2), the collision cell, by colliding with an inert gas. The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), is highly specific to the analyte's structure, significantly reducing background noise and allowing for reliable quantification at trace levels. eag.comd-nb.info The use of isotopically labeled internal standards can further enhance the accuracy and reproducibility of quantification. nih.gov

Validation of Analytical Protocols for Reproducibility and Accuracy

Validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. ijpbs.comdemarcheiso17025.com For this compound, any HPLC or LC-MS/MS method used for quantitation must be validated according to established guidelines (e.g., from the International Council for Harmonisation - ICH) to ensure the reliability and consistency of the results. ijariie.comsiip.ac.in

Key validation parameters include:

Specificity/Selectivity : The ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. siip.ac.in This is often demonstrated by showing that a clean peak for this compound is obtained without interference from a placebo or matrix blank.

Linearity : The ability to produce results that are directly proportional to the concentration of the analyte within a given range. scioninstruments.com This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. siip.ac.in

Accuracy : The closeness of the test results to the true value. ijpbs.com It is typically assessed by analyzing a sample with a known concentration (e.g., a spiked matrix or a certified reference material) and calculating the percent recovery. scioninstruments.com

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijpbs.com It is evaluated at two levels: repeatability (within-day and within-analyst) and intermediate precision (between-day, between-analyst, or between-equipment). siip.ac.in

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scioninstruments.com

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scioninstruments.com

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. siip.ac.in

Table 2: Key Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Common Acceptance Criteria |

| Accuracy | Closeness of measured value to the true value. | Recovery typically within 98.0% - 102.0% for API. ijpbs.com |

| Precision | Agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 2%. ijpbs.com |

| Linearity | Proportionality of signal to concentration. | Correlation Coefficient (r²) ≥ 0.999. scioninstruments.com |

| Specificity | Ability to assess analyte in the presence of interferents. | Peak is free from interference at its retention time. siip.ac.in |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of ~3:1. scioninstruments.com |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of ~10:1. scioninstruments.com |

| Robustness | Resistance to small, deliberate method changes. | System suitability parameters remain within limits. siip.ac.in |

Spectroscopic Methods for Purity Assessment and Identity Confirmation

Spectroscopic methods are indispensable for the structural elucidation and identity confirmation of this compound. nih.govresearchgate.net Following isolation, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is used to unequivocally determine its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) : Reveals the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR) : Shows the number of different types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC) : These experiments establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure. nih.gov

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRESIMS), is used to determine the exact molecular weight of the compound. nih.govnih.gov This allows for the calculation of a highly accurate molecular formula, which is a critical piece of evidence for identity confirmation. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural clues that corroborate the NMR data. researchgate.net

The purity of an isolated sample of this compound is often assessed by combining data from chromatography (HPLC) and spectroscopy. Chromatographically pure compounds should show a single, sharp peak. nih.gov Spectroscopic data (NMR) should be clean and free from signals corresponding to impurities. For use as an analytical reference standard, the purity of the material must be high, often greater than 95%. nih.gov

Table 3: Reported ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ researchgate.net

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 154.3 | 7.96 (s) |

| 3 | 121.4 | - |

| 4 | 176.3 | - |

| 5 | 125.6 | 8.18 (d, 8.9) |

| 6 | 109.4 | 7.04 (d, 8.9) |

| 7 | 160.9 | - |

| 8 | 117.7 | - |

| 9 | 155.2 | - |

| 10 | 118.9 | - |

| 1' | 120.4 | - |

| 2' | 153.1 | - |

| 3' | 111.6 | 6.85 (s) |

| 4' | 148.4 | - |

| 5' | 141.2 | - |

| 6' | 105.7 | 6.64 (s) |

| OCH₃-2' | 56.4 | 3.98 (s) |

| OCH₃-7 | 56.4 | 3.86 (s) |

| C-1'' | 21.6 | 3.57 (d, 7.1) |

| C-2'' | 122.2 | 5.22 (t, 7.1) |

| C-3'' | 132.0 | - |

| C-4'' | 17.9 | 1.72 (s) |

| C-5'' | 25.8 | 1.72 (s) |

Future Perspectives and Research Trajectories

Comprehensive Elucidation of Biosynthetic Enzymes and Genetic Regulation

The biosynthesis of isoflavonoids like Griffonianone D in legumes originates from the phenylpropanoid pathway. atauni.edu.tr This intricate process involves the coordinated action of multiple enzymes. The foundational structure of isoflavonoids is synthesized through the sequential activity of chalcone (B49325) isomerase (CHI) and isoflavone (B191592) synthase (IFS). atauni.edu.tr Subsequent modifications by other enzymes lead to the diverse range of isoflavonoid (B1168493) subclasses. atauni.edu.tr

A critical future research direction is the complete identification and characterization of all enzymes involved in the specific biosynthetic cascade leading to this compound. This includes not only the core pathway enzymes but also those responsible for the unique geranylation and subsequent dihydroxylation that distinguish Griffoninaone D. atauni.edu.tr Understanding the genetic regulation of these enzymatic steps is equally crucial. Investigating the transcription factors and signaling pathways that control the expression of these biosynthetic genes will provide a deeper understanding of how and why Millettia griffoniana produces this specific compound.

Table 1: Key Enzyme Classes in Isoflavonoid Biosynthesis

| Enzyme Class | Function | Role in this compound Biosynthesis |

| Chalcone Isomerase (CHI) | Catalyzes the isomerization of chalcones to flavanones. | A foundational step in the synthesis of the isoflavonoid core structure. atauni.edu.tr |

| Isoflavone Synthase (IFS) | Converts flavanones to isoflavones. | A pivotal enzyme defining the isoflavone skeleton. atauni.edu.tr |

| Geranyltransferase | Adds a geranyl group to the isoflavone backbone. | Responsible for the characteristic side chain of this compound precursors. |

| Cytochrome P450 Monooxygenases | Catalyze hydroxylation reactions. | Likely involved in the final dihydroxylation step to form this compound. |

Development of Chemo-Enzymatic Synthesis Routes for this compound and Complex Analogues

While natural product isolation is valuable, developing efficient and scalable synthesis methods is paramount for further research and potential therapeutic applications. Chemo-enzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising avenue. frontiersin.orgnih.gov This approach can overcome challenges associated with purely chemical synthesis, such as regioselectivity and stereoselectivity, which are often difficult to control.

Future research will likely focus on designing multi-step chemo-enzymatic pathways. This could involve using lipases for selective acylations or perhydrolysis reactions, and oxidoreductases for specific hydroxylations. nih.govmdpi.com The development of such routes would not only enable the production of larger quantities of this compound but also facilitate the creation of a library of complex analogues. These analogues, with systematic modifications to the isoflavone core or the geranyl side chain, would be invaluable for structure-activity relationship (SAR) studies.

In-depth Mechanistic Studies at the Molecular and Cellular Level

Initial studies have shown that this compound possesses anti-inflammatory properties. nih.gov However, the precise molecular and cellular mechanisms underlying these effects remain largely unexplored. While it has been observed that this compound does not significantly affect the production of prostaglandins (B1171923) or leukotrienes, its impact on other inflammatory pathways is an area ripe for investigation. acs.org

Future in-depth mechanistic studies should employ a range of molecular and cellular biology techniques. This includes investigating the compound's effect on key inflammatory signaling pathways such as NF-κB and MAPK. researchgate.net Determining whether this compound interacts directly with specific protein targets, such as kinases or transcription factors, will be a critical step. Cellular assays using relevant cell types, like macrophages and endothelial cells, will be essential to dissect its effects on cytokine production, cellular adhesion, and other inflammatory responses.

Application in Broader Preclinical Disease Models beyond Inflammation and Parasitic Infections

The therapeutic potential of this compound may extend beyond its currently known anti-inflammatory and anti-parasitic activities. nih.govnih.gov Isoflavonoids, as a class, are known to exhibit a wide range of biological activities, including anticancer and estrogenic effects. researchgate.netatauni.edu.tr Therefore, a significant future research trajectory involves evaluating this compound in a broader array of preclinical disease models.

Given the structural similarities to other bioactive isoflavonoids, investigating its potential in models of hormone-dependent cancers, cardiovascular diseases, and metabolic disorders is warranted. qucosa.derevespcardiol.org For instance, exploring its effects on cancer cell proliferation, apoptosis, and angiogenesis could reveal novel anticancer properties. researchgate.net Similarly, its impact on lipid metabolism and vascular function could be assessed in models of atherosclerosis.

Integration of Proteomic and Metabolomic Profiling for Target Identification and Pathway Analysis

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. Proteomic and metabolomic profiling can provide a comprehensive snapshot of the changes occurring within a biological system upon treatment with the compound. nih.govfrontiersin.org This unbiased approach can help identify novel protein targets and perturbed metabolic pathways that may not be obvious from hypothesis-driven research.

Future studies should utilize these techniques to analyze cells or tissues treated with this compound. By comparing the proteomic and metabolomic profiles of treated versus untreated samples, researchers can identify key proteins and metabolites that are significantly altered. mdpi.com This information can then be used to construct interaction networks and signaling pathways, providing novel insights into the compound's mechanism of action and potentially revealing new therapeutic applications.

Q & A

Q. What are the best practices for documenting negative or inconclusive results in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.